(2-Methylcyclopentyl)benzene
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Overview
Description
(2-Methylcyclopentyl)benzene is an organic compound with the chemical formula C12H16. It consists of a benzene ring substituted with a 2-methylcyclopentyl group. This compound is part of the larger family of benzene derivatives, which are widely studied for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopentyl)benzene typically involves the alkylation of benzene with 2-methylcyclopentyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclopentyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and halogens (Cl2, Br2) with FeCl3 or AlCl3 as catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
(2-Methylcyclopentyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Methylcyclopentyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the 2-methylcyclopentyl group can influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
Similar Compounds
Methylcyclopentane: A saturated hydrocarbon with a similar cyclopentyl structure but lacks the aromatic benzene ring.
Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopentyl group, leading to different chemical properties.
Ethylbenzene: Has an ethyl group instead of a cyclopentyl group, resulting in different reactivity and applications
Uniqueness
(2-Methylcyclopentyl)benzene is unique due to the presence of both a cyclopentyl ring and a benzene ring, which imparts distinct chemical properties and reactivity. The combination of these structural features makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-methylcyclopentyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBOCMUMJWHHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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